An In-depth Technical Guide to (1-Cyanocyclobutyl)methanesulfonyl chloride: A Key Building Block for Advanced Drug Discovery
An In-depth Technical Guide to (1-Cyanocyclobutyl)methanesulfonyl chloride: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1-Cyanocyclobutyl)methanesulfonyl chloride is a specialized chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structural combination of a cyclobutane ring, a nitrile group, and a reactive sulfonyl chloride moiety makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway with a detailed experimental protocol, its anticipated chemical properties and reactivity, and its emerging role in the design of novel therapeutics, particularly as a component of Cbl-b inhibitors for immunotherapy.
Chemical Identity and Structure
(1-Cyanocyclobutyl)methanesulfonyl chloride is unequivocally identified by the following chemical descriptors:
| Identifier | Value |
| CAS Number | 1803581-10-3 |
| Molecular Formula | C₆H₈ClNO₂S |
| Molecular Weight | 193.65 g/mol |
| SMILES | N#CC1(CS(=O)(=O)Cl)CCC1 |
| InChI | InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-3,5H2 |
The structure of (1-Cyanocyclobutyl)methanesulfonyl chloride, as depicted below, features a central four-membered cyclobutane ring. One carbon atom of this ring is quaternary, bonded to both a cyano (-C≡N) group and a chlorosulfonylmethyl (-CH₂SO₂Cl) group.
Figure 2: Proposed synthetic pathway for (1-Cyanocyclobutyl)methanesulfonyl chloride.
A more direct and commonly employed laboratory-scale synthesis would involve the conversion of the precursor alcohol, (1-cyanocyclobutyl)methanol, to the corresponding thiol, followed by oxidative chlorination.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis methodologies for the conversion of an alcohol to a sulfonyl chloride via a thiol intermediate.
Step 1: Synthesis of (1-Cyanocyclobutyl)methanethiol from (1-Cyanocyclobutyl)methanol
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Reaction Setup: To a solution of (1-cyanocyclobutyl)methanol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in THF to the reaction mixture.
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Thioacetate Formation: After the addition of the azodicarboxylate, add thioacetic acid (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up and Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure. The crude thioacetate is then dissolved in methanol, and a solution of sodium methoxide in methanol (e.g., 25 wt%) is added at 0 °C. The mixture is stirred for 2-4 hours to effect hydrolysis to the thiol.
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Purification: The reaction is quenched with a weak acid (e.g., saturated aqueous ammonium chloride) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude thiol is then purified by flash column chromatography.
Step 2: Oxidative Chlorination of (1-Cyanocyclobutyl)methanethiol
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Reaction Setup: Dissolve the purified (1-cyanocyclobutyl)methanethiol (1.0 eq) in a biphasic solvent system, such as dichloromethane and water, in a jacketed reactor equipped with a gas inlet tube and a mechanical stirrer.
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Chlorination: Cool the vigorously stirred mixture to 0-5 °C. Bubble chlorine gas through the solution at a controlled rate. The reaction is highly exothermic and the temperature should be carefully monitored and maintained.
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Monitoring: The reaction progress can be monitored by quenching a small aliquot with a reducing agent (e.g., sodium sulfite solution) and analyzing the organic layer by TLC or GC-MS.
-
Work-up: Once the reaction is complete, purge the system with nitrogen to remove excess chlorine. Separate the organic layer, and wash it sequentially with cold water, a dilute solution of sodium bicarbonate, and brine.
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Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Cyanocyclobutyl)methanesulfonyl chloride. Further purification can be achieved by vacuum distillation or crystallization if necessary.
Physicochemical Properties and Reactivity
While specific experimental data for (1-Cyanocyclobutyl)methanesulfonyl chloride is limited, its properties can be inferred from the well-characterized methanesulfonyl chloride and general principles of organic chemistry.
| Property | Anticipated Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to methanesulfonyl chloride [1][2] |
| Odor | Pungent, acrid | Characteristic of sulfonyl chlorides [2] |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | The non-polar cyclobutane and polar sulfonyl chloride groups suggest solubility in a range of organic solvents. The high reactivity of the sulfonyl chloride group leads to decomposition in protic media. |
| Reactivity | Highly reactive electrophile. Susceptible to nucleophilic attack at the sulfur atom. | The chlorine atom is a good leaving group, and the sulfur atom is electron-deficient due to the two oxygen atoms. |
The reactivity of (1-Cyanocyclobutyl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It will readily react with a wide range of nucleophiles, including:
-
Amines: to form sulfonamides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments. [3][4]* Alcohols: to form sulfonate esters.
-
Water: to hydrolyze to the corresponding sulfonic acid.
The presence of the cyano group may also influence reactivity, though it is relatively inert under the conditions typically used for reactions at the sulfonyl chloride center.
Applications in Drug Discovery and Development
The unique combination of a rigid cyclobutane scaffold, a polar cyano group, and a reactive sulfonyl chloride handle makes (1-Cyanocyclobutyl)methanesulfonyl chloride a highly attractive building block for drug discovery.
The Role of the Cyclobutane Moiety
The cyclobutane ring is increasingly utilized in medicinal chemistry for several strategic reasons: [5][6][7]
-
Three-Dimensionality: It introduces a non-planar, three-dimensional element into a molecule, which can lead to improved binding affinity and selectivity for a biological target by accessing deeper or more complex pockets.
-
Metabolic Stability: Cyclobutane rings can enhance the metabolic stability of a drug candidate by blocking sites of metabolism. [5][6]* Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is favorable for binding to a target protein. [5][6]* Novel Chemical Space: It allows for the exploration of novel chemical space, potentially leading to new intellectual property.
The Significance of the Cyanocyclobutyl Group
The 1-cyanocyclobutyl motif is of particular interest as it has been identified as a key pharmacophore in a number of emerging therapeutic agents.
A Key Intermediate for Cbl-b Inhibitors
A significant potential application of (1-Cyanocyclobutyl)methanesulfonyl chloride is in the synthesis of inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). Cbl-b is a key negative regulator of T-cell activation and is a high-priority target in immuno-oncology. By inhibiting Cbl-b, it is possible to enhance the anti-tumor immune response.
(1-Cyanocyclobutyl)methanesulfonyl chloride can be used to introduce the (1-cyanocyclobutyl)methylsulfonyl moiety into a larger molecule. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine on the core scaffold of the inhibitor to form a stable sulfonamide linkage.
Figure 3: General scheme for the use of (1-Cyanocyclobutyl)methanesulfonyl chloride in the synthesis of Cbl-b inhibitors.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (1-Cyanocyclobutyl)methanesulfonyl chloride is not widely available, its handling precautions can be inferred from the known hazards of methanesulfonyl chloride. [8][9][10][11][12] General Hazards:
-
Corrosive: Causes severe skin burns and eye damage. [9][10][11]* Toxic: May be fatal if inhaled and is toxic if swallowed or in contact with skin. [8][9][11]* Lachrymator: Causes tearing. [9]* Reacts with Water: Reacts with water and moisture to release corrosive hydrogen chloride gas.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Handle with care to avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.
Conclusion
(1-Cyanocyclobutyl)methanesulfonyl chloride is a valuable and versatile building block for modern drug discovery. Its unique structural features provide medicinal chemists with a tool to introduce desirable properties such as three-dimensionality, metabolic stability, and conformational rigidity into drug candidates. The growing importance of the cyanocyclobutyl moiety in therapeutic agents, particularly in the exciting field of Cbl-b inhibition for cancer immunotherapy, positions this compound as a key intermediate for the development of next-generation medicines. While detailed experimental data on this specific compound is still emerging, its synthesis and reactivity are well-grounded in established chemical principles, allowing for its confident application in research and development settings. As with all reactive chemical intermediates, appropriate safety precautions must be strictly adhered to during its handling and use.
References
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Organic Chemistry Portal. (2009). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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ResearchGate. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Cyanomethanesulfonyl chloride. Retrieved from [Link]
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YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
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The Open Medicinal Chemistry Journal. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
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PubChemLite. (n.d.). (1-cyanocyclobutyl)methanesulfonyl chloride. Retrieved from [Link]
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